N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzofuran moiety
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Chemical Research: The compound serves as a model molecule in studies of trifluoromethylation reactions and their mechanisms.
Future Directions
Benzofuran derivatives, including those with a trifluoromethyl group, have been the subject of extensive research due to their diverse pharmacological activities . Therefore, “N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide” and similar compounds could potentially be explored for their biological activities and therapeutic potential in the future .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as trifluoromethylphenylpiperazine (tfmpp), have been found to act on serotonin receptors 5-ht1a, 5-ht1b, 5-ht1d, 5-ht2a and 5-ht2c .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and acetylenes under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of catalysts like palladium or copper.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Trifluoromethyl iodide, trifluoromethyltrimethylsilane, palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Uniqueness
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-15(21)14-8-10-4-1-2-7-13(10)22-14/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGCOKNNILZYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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